molecular formula C14H19N3 B11749188 [(1,4-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](2-phenylethyl)amine

Cat. No.: B11749188
M. Wt: 229.32 g/mol
InChI Key: QXEGRWNDRRFTPV-UHFFFAOYSA-N
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Description

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that features a pyrazole ring substituted with a dimethyl group and a phenylethylamine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the formation of the pyrazole ring followed by the introduction of the phenylethylamine group. One common method starts with the cyclization of appropriate precursors to form the pyrazole ring. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions . The resulting pyrazole can then be alkylated with a suitable phenylethylamine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylethylamine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenylethylamine moiety.

Mechanism of Action

The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to the combination of the pyrazole ring and the phenylethylamine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler analogs .

Biological Activity

(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound of significant interest due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted with two methyl groups and a phenylethylamine moiety. The presence of the amine functional group is crucial for its biological activity, allowing it to interact with various receptors and enzymes.

Property Details
Molecular Formula C12H19N3
Molecular Weight 219.30 g/mol
CAS Number 1856088-63-5

The biological activity of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine can be attributed to its ability to inhibit specific enzymes and interact with neurotransmitter systems. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A subtype.

Inhibition of MAO-A

Recent studies have demonstrated that compounds similar to (1,4-dimethyl-1H-pyrazol-5-yl)methylamine exhibit potent inhibitory activity against the hMAO-A enzyme. For example, related compounds showed IC50 values as low as 0.028 µM, indicating strong inhibition potential . This inhibition is significant for the treatment of mood disorders and neurodegenerative diseases.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Pyrazole derivatives have been associated with neuroprotection in various models, likely due to their ability to modulate neurotransmitter levels and reduce oxidative stress.

Case Studies

  • Study on MAO Inhibition : A study evaluated several pyrazole derivatives for their MAO-A inhibitory activity. The findings indicated that modifications in the pyrazole structure significantly affected their potency, suggesting that (1,4-dimethyl-1H-pyrazol-5-yl)methylamine could be optimized for enhanced efficacy .
  • Antitumor Screening : Another study focused on a series of pyrazole derivatives that showed promising antitumor activity against various cancer cell lines. While direct data on (1,4-dimethyl-1H-pyrazol-5-yl)methylamine is sparse, the structural similarities imply potential effectiveness in similar assays .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H19N3/c1-12-10-16-17(2)14(12)11-15-9-8-13-6-4-3-5-7-13/h3-7,10,15H,8-9,11H2,1-2H3

InChI Key

QXEGRWNDRRFTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCCC2=CC=CC=C2

Origin of Product

United States

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